Cas no 1897002-60-6 (O-2-(5-fluoro-2-methoxy-4-methylphenyl)ethylhydroxylamine)

O-2-(5-Fluoro-2-methoxy-4-methylphenyl)ethylhydroxylamine is a specialized organic compound featuring a hydroxylamine group linked to a substituted phenyl ring. Its structure, incorporating a fluorine atom, methoxy group, and methyl group, confers unique reactivity and potential utility in synthetic chemistry, particularly in the formation of oximes or nitrones. The presence of the electron-withdrawing fluorine and electron-donating methoxy group may enhance its stability and selectivity in reactions. This compound is of interest for applications in pharmaceutical intermediates or agrochemical research, where its functional groups enable precise modifications. Careful handling is advised due to the reactivity of the hydroxylamine moiety.
O-2-(5-fluoro-2-methoxy-4-methylphenyl)ethylhydroxylamine structure
1897002-60-6 structure
Product name:O-2-(5-fluoro-2-methoxy-4-methylphenyl)ethylhydroxylamine
CAS No:1897002-60-6
MF:C10H14FNO2
Molecular Weight:199.222066402435
CID:6288136
PubChem ID:117288470

O-2-(5-fluoro-2-methoxy-4-methylphenyl)ethylhydroxylamine 化学的及び物理的性質

名前と識別子

    • O-2-(5-fluoro-2-methoxy-4-methylphenyl)ethylhydroxylamine
    • O-[2-(5-fluoro-2-methoxy-4-methylphenyl)ethyl]hydroxylamine
    • 1897002-60-6
    • EN300-1762598
    • インチ: 1S/C10H14FNO2/c1-7-5-10(13-2)8(3-4-14-12)6-9(7)11/h5-6H,3-4,12H2,1-2H3
    • InChIKey: YVWUFBHFBKMHTE-UHFFFAOYSA-N
    • SMILES: FC1C(C)=CC(=C(C=1)CCON)OC

計算された属性

  • 精确分子量: 199.10085685g/mol
  • 同位素质量: 199.10085685g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 14
  • 回転可能化学結合数: 4
  • 複雑さ: 168
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.7
  • トポロジー分子極性表面積: 44.5Ų

O-2-(5-fluoro-2-methoxy-4-methylphenyl)ethylhydroxylamine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1762598-0.25g
O-[2-(5-fluoro-2-methoxy-4-methylphenyl)ethyl]hydroxylamine
1897002-60-6
0.25g
$1328.0 2023-09-20
Enamine
EN300-1762598-0.05g
O-[2-(5-fluoro-2-methoxy-4-methylphenyl)ethyl]hydroxylamine
1897002-60-6
0.05g
$1212.0 2023-09-20
Enamine
EN300-1762598-1.0g
O-[2-(5-fluoro-2-methoxy-4-methylphenyl)ethyl]hydroxylamine
1897002-60-6
1g
$1442.0 2023-06-03
Enamine
EN300-1762598-10g
O-[2-(5-fluoro-2-methoxy-4-methylphenyl)ethyl]hydroxylamine
1897002-60-6
10g
$6205.0 2023-09-20
Enamine
EN300-1762598-0.1g
O-[2-(5-fluoro-2-methoxy-4-methylphenyl)ethyl]hydroxylamine
1897002-60-6
0.1g
$1269.0 2023-09-20
Enamine
EN300-1762598-0.5g
O-[2-(5-fluoro-2-methoxy-4-methylphenyl)ethyl]hydroxylamine
1897002-60-6
0.5g
$1385.0 2023-09-20
Enamine
EN300-1762598-10.0g
O-[2-(5-fluoro-2-methoxy-4-methylphenyl)ethyl]hydroxylamine
1897002-60-6
10g
$6205.0 2023-06-03
Enamine
EN300-1762598-5.0g
O-[2-(5-fluoro-2-methoxy-4-methylphenyl)ethyl]hydroxylamine
1897002-60-6
5g
$4184.0 2023-06-03
Enamine
EN300-1762598-5g
O-[2-(5-fluoro-2-methoxy-4-methylphenyl)ethyl]hydroxylamine
1897002-60-6
5g
$4184.0 2023-09-20
Enamine
EN300-1762598-1g
O-[2-(5-fluoro-2-methoxy-4-methylphenyl)ethyl]hydroxylamine
1897002-60-6
1g
$1442.0 2023-09-20

O-2-(5-fluoro-2-methoxy-4-methylphenyl)ethylhydroxylamine 関連文献

O-2-(5-fluoro-2-methoxy-4-methylphenyl)ethylhydroxylamineに関する追加情報

Research Briefing on O-2-(5-fluoro-2-methoxy-4-methylphenyl)ethylhydroxylamine (CAS: 1897002-60-6)

O-2-(5-fluoro-2-methoxy-4-methylphenyl)ethylhydroxylamine (CAS: 1897002-60-6) is a novel hydroxylamine derivative that has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications, particularly in the modulation of enzymatic activity and targeted drug delivery. Recent studies have explored its synthesis, pharmacological properties, and mechanisms of action, positioning it as a candidate for further preclinical and clinical development.

The synthesis of O-2-(5-fluoro-2-methoxy-4-methylphenyl)ethylhydroxylamine involves a multi-step process that ensures high purity and yield. Key steps include the fluorination of the phenyl ring, methoxy group introduction, and the final hydroxylamine formation. Advanced analytical techniques such as NMR spectroscopy and high-resolution mass spectrometry (HRMS) have been employed to confirm the compound's structural integrity. These methods are critical for ensuring reproducibility and scalability in industrial settings.

Pharmacological studies have revealed that O-2-(5-fluoro-2-methoxy-4-methylphenyl)ethylhydroxylamine exhibits potent inhibitory effects on specific enzymes involved in inflammatory pathways. For instance, it has been shown to selectively target cyclooxygenase-2 (COX-2), an enzyme implicated in chronic inflammation and pain. This selectivity is attributed to the compound's ability to form stable interactions with the active site of COX-2, as demonstrated by molecular docking simulations and X-ray crystallography.

In addition to its anti-inflammatory properties, recent in vitro and in vivo studies have highlighted the compound's potential in oncology. Preliminary data suggest that O-2-(5-fluoro-2-methoxy-4-methylphenyl)ethylhydroxylamine can induce apoptosis in certain cancer cell lines by modulating reactive oxygen species (ROS) levels and disrupting mitochondrial function. These findings are particularly relevant for the development of targeted therapies for cancers with high ROS sensitivity, such as pancreatic and lung cancers.

Despite these promising results, challenges remain in optimizing the pharmacokinetic profile of O-2-(5-fluoro-2-methoxy-4-methylphenyl)ethylhydroxylamine. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through further structural modifications and formulation strategies. Ongoing research is focused on designing prodrug versions and nanoparticle-based delivery systems to enhance its therapeutic efficacy and reduce adverse effects.

In conclusion, O-2-(5-fluoro-2-methoxy-4-methylphenyl)ethylhydroxylamine (CAS: 1897002-60-6) represents a promising scaffold for the development of novel therapeutics in inflammation and oncology. Its unique chemical structure and biological activity warrant continued investigation, with the ultimate goal of translating these findings into clinically viable treatments. Future studies should prioritize comprehensive toxicological assessments and proof-of-concept trials to validate its therapeutic potential.

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